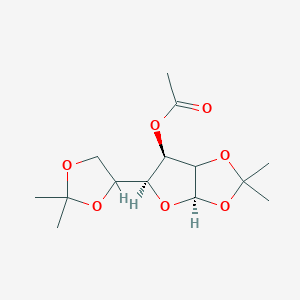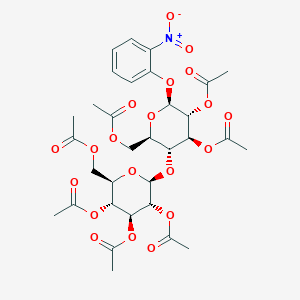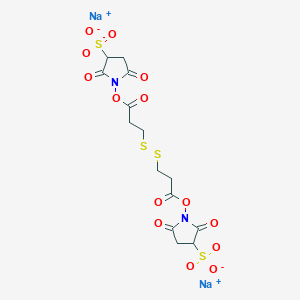
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose typically involves intricate procedures that may include acetonation, isopropylidenation, and selective functional group transformations. For example, the synthesis of trans-fused 3,6-anhydro-hexofuranoses illustrates the complexity of creating such structures, requiring careful manipulation of the carbohydrate's functional groups to achieve the desired configuration and protecting groups (Reckendorf, Schultz, & Kreimeier, 1994).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose has been determined by X-ray diffraction, revealing detailed insights into their three-dimensional conformation. Such analyses often uncover the presence of distinct ring distortions and the impact of substituents on the overall molecular geometry, providing essential information for understanding their reactivity and physical properties (Hoogendorp, Kok, & Romers, 1983).
Chemical Reactions and Properties
This compound's chemical properties are characterized by its reactivity in various synthesis reactions, such as glycosylation, where it serves as a precursor or intermediate. The presence of acetyl and isopropylidene groups offers protection to the carbohydrate moiety during chemical transformations, enabling selective modifications and the synthesis of complex oligosaccharides (Ning & Kong, 2001).
Physical Properties Analysis
The physical properties of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthetic chemistry. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting their behavior in different solvents and under various temperatures (Gelas & Horton, 1979).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are central to understanding the compound's role in synthetic pathways. The acetyl and isopropylidene groups play a vital role in protecting the furanose ring during chemical reactions, allowing for selective deprotection and modification to synthesize desired products (Sacui, Zeller, & Norris, 2008).
Scientific Research Applications
Synthesis of Complex Carbohydrates
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose plays a crucial role in the synthesis of complex carbohydrates. For example, it has been used as a glycosyl acceptor in the regio- and stereospecific synthesis of 5-O-(alpha-D-arabinofuranosyl)-6-O-(beta-D-galactofuranosyl)-D-galactofuranose, a component of the Mycobacterium tuberculosis cell wall (Wang & Ning, 2003).
Development of Oligosaccharides
It also serves as a starting material for the synthesis of 3,6-branched galacto-oligosaccharides. These oligosaccharides, found in arabinogalactans from plants, are synthesized using methods particularly suited for their regio- and stereoselective formation (Ning, Wang, & Yi, 2002).
Lipopolysaccharide Synthesis
This compound is also instrumental in synthesizing the repeating unit of the backbone structure of the O-antigenic polysaccharide in the lipopolysaccharide (LPS) of the genus Klebsiella, which is significant for understanding bacterial cell wall structures (Wang, Zhang, & Ning, 2003).
Synthesis of Sugar Derivatives
Additionally, this compound is used in the synthesis of various sugar derivatives. For instance, its derivative has been utilized in the synthesis of 1,6-epithio-hexofuranoses, contributing to the development of novel carbohydrate-based compounds (Hughes & Todhunter, 2000).
Glycopeptide Libraries
Moreover, derivatives of this compound are used as building blocks for glycopeptide libraries, playing a significant role in bioconjugate chemistry and the development of biologically active compounds (Katritzky, Angrish, & Narindoshvili, 2007).
properties
IUPAC Name |
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-AUCPDYOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)
![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)



